4-Amino-3,3-difluoropyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-3,3-difluoropyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-difluoropyrrolidine with an appropriate amine under controlled conditions . Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
4-Amino-3,3-difluoropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-3,3-difluoropyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-difluoropyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific biological processes .
Comparison with Similar Compounds
4-Amino-3,3-difluoropyrrolidin-2-one can be compared with other similar compounds, such as:
3,3-Difluoropyrrolidin-2-one: Lacks the amino group, which affects its reactivity and applications.
4,4-Difluoropyrrolidin-2-one: Has a different substitution pattern, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H6F2N2O |
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Molecular Weight |
136.10 g/mol |
IUPAC Name |
4-amino-3,3-difluoropyrrolidin-2-one |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)2(7)1-8-3(4)9/h2H,1,7H2,(H,8,9) |
InChI Key |
FSWLHEVFIBQBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1)(F)F)N |
Origin of Product |
United States |
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